![molecular formula C21H15ClN4O B278136 (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide](/img/structure/B278136.png)
(2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, chemistry, and materials science. This compound is known for its unique structure and properties, making it a valuable tool for researchers who aim to develop new drugs, materials, and technologies.
Wirkmechanismus
The mechanism of action of (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide can have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to have potential applications in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide in lab experiments include its unique structure and properties, which make it a valuable tool for researchers who aim to develop new drugs, materials, and technologies. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide. These include investigating its potential applications in the development of new drugs, materials, and technologies, as well as further understanding its mechanism of action and potential toxicity. Additionally, researchers may explore the synthesis of new derivatives of this compound with enhanced properties and applications.
In conclusion, (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide is a valuable tool in scientific research due to its unique structure and properties. This compound has potential applications in various fields, including medicine, chemistry, and materials science. Further research is needed to fully understand its mechanism of action and potential toxicity, as well as to explore the synthesis of new derivatives with enhanced properties and applications.
Synthesemethoden
The synthesis of (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide involves several steps, including the reaction of 2-phenyl-2H-benzotriazole with chloroacetyl chloride, followed by the reaction with phenylacetylene. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
The unique structure and properties of (2E)-N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-3-phenylprop-2-enamide make it a valuable tool in scientific research. This compound has been used in various studies to investigate its potential applications in medicine, chemistry, and materials science.
Eigenschaften
Molekularformel |
C21H15ClN4O |
---|---|
Molekulargewicht |
374.8 g/mol |
IUPAC-Name |
(E)-N-(6-chloro-2-phenylbenzotriazol-5-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C21H15ClN4O/c22-17-13-19-20(25-26(24-19)16-9-5-2-6-10-16)14-18(17)23-21(27)12-11-15-7-3-1-4-8-15/h1-14H,(H,23,27)/b12-11+ |
InChI-Schlüssel |
FYEBAHGFXYKAFN-VAWYXSNFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.